Product packaging for magnesium;pent-1-ene;bromide(Cat. No.:CAS No. 63148-16-3)

magnesium;pent-1-ene;bromide

Cat. No.: B14492162
CAS No.: 63148-16-3
M. Wt: 173.33 g/mol
InChI Key: RJXRHBUKZSCPOF-UHFFFAOYSA-M
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Description

Foundational Role of Grignard Reagents in Organic Synthesis

Grignard reagents are organomagnesium halides, generally represented by the formula R-Mg-X, where 'R' is an organic group (like an alkyl or aryl group) and 'X' is a halogen. wikipedia.org Their paramount significance in organic synthesis stems from their ability to facilitate the formation of carbon-carbon bonds, a critical process in the construction of more complex organic molecules from simpler precursors. tutorchase.comnumberanalytics.com The carbon-magnesium bond is highly polarized, creating a partial negative charge on the carbon atom, which makes it a potent nucleophile and a strong base. numberanalytics.comthermofisher.comfiveable.me This inherent nucleophilicity allows Grignard reagents to react with a wide array of electrophiles, most notably the carbonyl group found in aldehydes and ketones. thermofisher.comfiveable.me

The reaction with carbonyl compounds is a cornerstone of Grignard chemistry. For instance, reacting a Grignard reagent with an aldehyde or ketone produces secondary and tertiary alcohols, respectively, after an acidic workup. thermofisher.comebsco.com This reactivity provides a reliable and straightforward method for building molecular complexity. tutorchase.com The versatility of Grignard reagents extends to reactions with other electrophiles like esters, nitriles, and epoxides, making them an indispensable tool for synthetic chemists. tutorchase.comebsco.commt.com Their ease of preparation, typically by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), further contributes to their widespread use. thermofisher.comacs.org

The table below summarizes the general reactions of Grignard reagents with common electrophiles, highlighting their role in forming crucial chemical bonds.

ElectrophileInitial ProductFinal Product (after hydrolysis)Bond Formed
AldehydeAlkoxymagnesium halideSecondary AlcoholC-C
KetoneAlkoxymagnesium halideTertiary AlcoholC-C
EsterAlkoxymagnesium halideTertiary AlcoholC-C
Carbon DioxideCarboxymagnesium halideCarboxylic AcidC-C
EpoxideHalohydrin magnesium saltAlcoholC-C

Historical Development and Milestones in Organomagnesium Compound Chemistry

The history of organomagnesium compounds is intrinsically linked to the pioneering work of French chemist François Auguste Victor Grignard. wikipedia.org While working under the guidance of Philippe Barbier at the University of Lyon, Grignard sought to improve upon a reaction that used magnesium. wikipedia.orgnobelprize.org In 1900, he discovered that reacting an organic halide with magnesium metal in dry diethyl ether produced a soluble organomagnesium species. thermofisher.comacs.org This new reagent reacted efficiently with aldehydes and ketones, a significant improvement over previous methods. wikipedia.org

This discovery, first communicated to the Académie des Sciences in May 1900, was revolutionary. nobelprize.org The reagents, which became known as Grignard reagents, provided a simple and elegant method for carbon-carbon bond formation. nobelprize.org The profound impact of this work on organic chemistry was recognized swiftly, and Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his discovery. numberanalytics.comebsco.comacs.org

Further research into the nature of Grignard reagents revealed complexities beyond the simple 'RMgX' formula. In the 1920s, Wilhelm Schlenk and his son discovered that in solution, Grignard reagents exist in equilibrium with dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). acs.org This is now known as the Schlenk Equilibrium. The development of organometallic chemistry continued throughout the 20th century, with Grignard reagents remaining a central tool. wikipedia.orgslideshare.netuga-editions.com

The timeline below highlights key milestones in the history of organometallic chemistry, placing Grignard's discovery in a broader context.

YearMilestoneKey Figure(s)Significance
1849Synthesis of diethylzincEdward FranklandEarly example of an organometallic compound. numberanalytics.com
1890Discovery of nickel carbonylLudwig MondFirst binary metal carbonyl discovered. wikipedia.orguga-editions.com
1900 Discovery of Grignard Reagents Victor Grignard Revolutionized organic synthesis by providing a versatile method for C-C bond formation. thermofisher.comacs.orgnobelprize.org
1912Nobel Prize in ChemistryVictor Grignard & Paul SabatierAcknowledged the immense importance of the Grignard reaction. numberanalytics.comebsco.comnobelprize.org
~1929The Schlenk EquilibriumWilhelm SchlenkElucidated the complex nature of Grignard reagents in solution. acs.org
1951Discovery of FerroceneKealy and PausonMarked a new era in organotransition metal chemistry.

Position of Alkenylmagnesium Bromides within the Landscape of Organometallic Reagents

Within the broad family of Grignard reagents, those with the organic group attached to the magnesium via an sp²-hybridized carbon, such as aryl and alkenyl (or vinyl) Grignard reagents, hold a special position. thermofisher.comfiveable.me Pent-1-enylmagnesium bromide falls into this latter category. Alkenylmagnesium halides are valuable reagents for introducing vinyl groups into molecules, a common structural motif in natural products and other synthetic targets. thermofisher.commt.com

The reactivity of alkenyl Grignard reagents is generally similar to their alkyl counterparts; they are strong nucleophiles that readily add to carbonyls and participate in other typical Grignard reactions. mt.combarnesandnoble.com However, their synthesis and stability can present unique considerations. The direct reaction of a vinyl halide with magnesium can sometimes be more challenging to initiate than for alkyl halides. thieme-connect.de Despite this, methods for their efficient preparation are well-established, including the reaction of the corresponding alkenyl halide with magnesium metal in solvents like THF. thieme-connect.de

Compared to other organometallic reagents, such as organolithium compounds, Grignard reagents like pent-1-enylmagnesium bromide are often less expensive and more stable. nih.gov While organolithium reagents can be more reactive, this sometimes leads to a lack of selectivity. nih.gov The more moderate reactivity of Grignard reagents can be advantageous in complex syntheses where chemoselectivity is crucial. Furthermore, recent advancements, such as halogen-magnesium exchange reactions, have significantly expanded the range of functionalized alkenylmagnesium reagents that can be prepared, allowing for the presence of groups like esters or nitriles that would be incompatible with traditional Grignard formation. researchgate.net

Alkenylmagnesium bromides are particularly useful in cross-coupling reactions, often catalyzed by transition metals like iron or palladium, to form new carbon-carbon bonds with high stereoselectivity. acs.org Their ability to retain the stereochemistry of the double bond during these reactions makes them powerful tools for the synthesis of complex alkenes. thieme-connect.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrMg B14492162 magnesium;pent-1-ene;bromide CAS No. 63148-16-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63148-16-3

Molecular Formula

C5H9BrMg

Molecular Weight

173.33 g/mol

IUPAC Name

magnesium;pent-1-ene;bromide

InChI

InChI=1S/C5H9.BrH.Mg/c1-3-5-4-2;;/h3-4H,1,5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

RJXRHBUKZSCPOF-UHFFFAOYSA-M

Canonical SMILES

C[CH-]CC=C.[Mg+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for Pent 1 Enylmagnesium Bromide

Synthesis via Oxidative Addition of 1-Bromopentene to Magnesium Metal

ReactantReagentSolventProduct
1-BromopenteneMagnesium (Mg)Diethyl ether or THFPent-1-enylmagnesium bromide

The formation of a Grignard reagent is an oxidative addition process where the magnesium metal is oxidized from its elemental state (oxidation state 0) to Mg(II). acs.org The mechanism is complex and not fully resolved, but it is widely believed to proceed through a single electron transfer (SET) pathway. wikipedia.org

The proposed mechanism involves the following steps:

Single Electron Transfer (SET): An electron is transferred from the surface of the magnesium metal to the antibonding orbital of the carbon-bromine bond in 1-bromopentene.

Radical Intermediate Formation: This electron transfer leads to the formation of a pent-1-enyl radical and a bromide anion, which remains close to the magnesium surface.

Second Electron Transfer/Recombination: The pent-1-enyl radical then reacts with the magnesium surface, which can be viewed as a second electron transfer or a radical recombination, to form the final organomagnesium compound, pent-1-enylmagnesium bromide.

Due to the presence of radical intermediates, a common side reaction is the homocoupling of the alkenyl radicals to form deca-1,9-diene. The choice of solvent is critical, as ethers like THF can coordinate with and stabilize the Grignard reagent as it forms. orgosolver.com

A significant practical challenge in Grignard reagent synthesis is the passive layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide. organicchemistrydata.org Therefore, activation of the magnesium surface is essential to initiate the reaction. Several strategies have been developed for this purpose:

Mechanical Activation: Physically disrupting the oxide layer can expose the fresh, reactive magnesium surface. This can be achieved by crushing the magnesium turnings with a glass rod in situ or by using ultrasound (sonication). scispace.com

Chemical Activation: Small amounts of activating agents are often added to the reaction mixture.

Iodine: A crystal of iodine can be added, which reacts with the magnesium to form magnesium iodide (MgI₂), etching the surface and exposing reactive metal. sigmaaldrich.com

1,2-Dibromoethane: This is a common activator that reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. The observation of bubbles of ethylene is a visual indicator that the magnesium has been activated. organicchemistrydata.org

Use of Highly Reactive Magnesium: Specially prepared forms of magnesium, such as Rieke magnesium, are highly reactive and can often initiate the Grignard reaction without the need for other activators. Rieke magnesium is typically prepared by the reduction of a magnesium salt, like magnesium chloride (MgCl₂), with an alkali metal such as lithium. orgosolver.com

Common Magnesium Activation Methods
MethodDescriptionIndicator of Success
Mechanical CrushingGrinding Mg turnings in the flask to expose fresh surface.Initiation of the exothermic reaction.
Iodine AdditionA small crystal of I₂ reacts with the MgO layer.Disappearance of the purple/brown iodine color.
1,2-DibromoethaneReacts with Mg to clean the surface.Evolution of ethylene gas (bubbles).
Rieke MagnesiumUse of a pre-formed, highly reactive Mg powder.Spontaneous reaction upon halide addition.

Alternative Synthetic Routes for Alkenylmagnesium Bromides

While direct oxidative addition is the most common route, several alternative methods exist for the preparation of alkenylmagnesium bromides, which can be particularly useful for complex or functionalized substrates.

Halogen-magnesium exchange is a powerful method for preparing Grignard reagents that avoids the direct use of magnesium metal. This reaction involves the treatment of an alkenyl halide with a pre-formed organomagnesium reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). The exchange is an equilibrium process driven by the relative stability of the organomagnesium species. To form the more stable alkenylmagnesium bromide, the starting organomagnesium reagent should be less stable.

The use of isopropylmagnesium chloride, often in the presence of lithium chloride (LiCl) to form a more reactive "Turbo-Grignard" reagent, facilitates the exchange with alkenyl bromides or iodides under mild conditions. acs.org This method is valued for its compatibility with various functional groups that might not be tolerated under the conditions of direct oxidative addition. acs.org

Hydromagnesiation involves the addition of a magnesium hydride (H-MgX) bond across a carbon-carbon multiple bond. While magnesium hydride itself can be used, it is more common to generate the active species in situ. For instance, the reaction of a 1,3-diene with an alkyl Grignard reagent (which can act as a source of H-MgX) in the presence of a transition metal catalyst, such as a titanium complex, can produce an allylic magnesium bromide. This approach provides access to different types of alkenylmagnesium reagents that might be difficult to prepare otherwise. The regioselectivity and stereoselectivity of the addition are key considerations in this methodology.

Transmetalation is a process where an organic group is transferred from one metal to another. This provides an indirect route to Grignard reagents. A common pathway involves the initial preparation of an organolithium reagent, followed by transmetalation with a magnesium salt.

For the synthesis of pent-1-enylmagnesium bromide, this would involve two steps:

Formation of the Organolithium Reagent: 1-Bromopentene is reacted with a strong reducing agent, such as two equivalents of lithium metal, to form pent-1-enyllithium.

Transmetalation: The resulting pent-1-enyllithium is then treated with a magnesium salt, typically magnesium bromide (MgBr₂). The thermodynamically favorable transfer of the pent-1-enyl group from lithium to magnesium yields the desired pent-1-enylmagnesium bromide and lithium bromide. libretexts.orgorganicchemistrydata.org

This pathway is particularly useful when the direct reaction with magnesium is sluggish or when the precursor organolithium compound is more readily accessible. scispace.com

Structural Elucidation and Solution Phase Behavior of Pent 1 Enylmagnesium Bromide

Schlenk Equilibrium and Speciation in Solution

Like all Grignard reagents, pent-1-enylmagnesium bromide in solution exists not as a simple monomeric species but as a dynamic equilibrium of several chemical entities. This equilibrium, known as the Schlenk equilibrium, governs the distribution of the Grignard reagent between different forms. wikipedia.orgfiveable.me The fundamental Schlenk equilibrium is represented as:

2 RMgX ⇌ MgX₂ + MgR₂

For pent-1-enylmagnesium bromide (R = CH₃CH₂CH₂CH=CH₂, X = Br), this equilibrium involves the disproportionation of two equivalents of the Grignard reagent into di(pent-1-enyl)magnesium and magnesium bromide. The position of this equilibrium is highly sensitive to various factors, including the nature of the solvent, the concentration of the Grignard reagent, and the temperature. wikipedia.org

In solution, pent-1-enylmagnesium bromide can exist in various states of aggregation. wikipedia.org At low concentrations, the monomeric form, pent-1-enylmagnesium bromide, is more prevalent. However, as the concentration increases, the equilibrium shifts towards the formation of dimeric and even higher polymeric aggregates. wikipedia.org

Table 1: Aggregation States of Pent-1-enylmagnesium Bromide in Solution (Illustrative)

Aggregation State General Structure Prevalence
MonomerCH₃CH₂CH₂CH=CH-MgBrFavored at low concentrations
Dimer(CH₃CH₂CH₂CH=CH-MgBr)₂Increases with concentration
Polymer(CH₃CH₂CH₂CH=CH-MgBr)ₙCan form at very high concentrations or in non-coordinating solvents

Note: The specific ratios of these forms are highly dependent on the solvent and temperature.

The coordination of solvent molecules or other ligands to the magnesium center plays a pivotal role in shifting the Schlenk equilibrium. The magnesium atom in Grignard reagents is coordinatively unsaturated and readily accepts electron pairs from donor molecules. wikipedia.org This coordination stabilizes the monomeric form of the Grignard reagent, thereby shifting the equilibrium away from the formation of aggregates and the disproportionation products. fiveable.me

The strength of the coordinating ligand is a key determinant in this process. Stronger Lewis bases will more effectively coordinate to the magnesium, leading to a higher proportion of the monomeric species in solution. This, in turn, can enhance the reactivity of the Grignard reagent in many chemical transformations.

Influence of Solvent Environment on Reactivity and Structure

The choice of solvent is arguably the most critical factor influencing the structure and reactivity of pent-1-enylmagnesium bromide. Ethereal solvents are almost exclusively used for the preparation and reaction of Grignard reagents due to their ability to solvate and stabilize the organomagnesium species.

Ethereal solvents such as tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are Lewis bases that coordinate to the magnesium atom of the Grignard reagent. wikipedia.org This coordination has several profound effects:

Breaking Down Aggregates: The solvation of the magnesium center by ether molecules disrupts the bromine bridges that hold the dimeric and polymeric structures together, favoring the monomeric form.

Enhancing Solubility: The coordination of ether molecules increases the solubility of the Grignard reagent, allowing for higher effective concentrations in solution.

THF is generally considered a stronger coordinating solvent than diethyl ether. acs.org Consequently, in THF, the Schlenk equilibrium for many Grignard reagents is shifted further towards the formation of the dialkylmagnesium species (MgR₂) and magnesium bromide (MgBr₂) compared to in diethyl ether.

Table 2: Influence of Ethereal Solvents on the Schlenk Equilibrium of Alkenyl Grignard Reagents (Qualitative)

Solvent Coordinating Ability Effect on Equilibrium (2 RMgBr ⇌ MgR₂ + MgBr₂) Predominant Species
Diethyl Ether (Et₂O)ModerateEquilibrium tends to favor the Grignard reagent (RMgBr)Monomeric and dimeric RMgBr
Tetrahydrofuran (THF)StrongEquilibrium shifts more to the rightMgR₂ and MgBr₂ are more significant
2-Methyltetrahydrofuran (2-MeTHF)StrongSimilar to THF, but can offer different stereoselectivityMgR₂ and MgBr₂ are more significant

Note: This table provides a general trend for Grignard reagents; the exact position of the equilibrium for pent-1-enylmagnesium bromide would require specific experimental determination.

When pent-1-enylmagnesium bromide is employed in reactions that can generate a new stereocenter, the use of chiral solvents can induce asymmetry in the product distribution. Chiral solvents, often chiral ethers or amines, can coordinate to the magnesium atom, creating a chiral environment around the reactive center.

This chiral solvation can differentiate between the transition states leading to the different stereoisomers of the product, thereby favoring the formation of one enantiomer or diastereomer over the other. The degree of stereoselectivity achieved is dependent on several factors, including:

The specific structure of the chiral solvent.

The temperature of the reaction.

The nature of the substrate reacting with the Grignard reagent.

While the use of chiral auxiliaries attached to the substrate or the reagent is a more common strategy for achieving high stereoselectivity, the application of chiral solvents represents an important approach in asymmetric synthesis.

Reactivity Profiles and Mechanistic Investigations of Pent 1 Enylmagnesium Bromide

Nucleophilic Addition Reactions

As a strong nucleophile, pent-1-enylmagnesium bromide readily attacks electron-deficient centers, most notably the carbon atom of carbonyl groups and other polarized multiple bonds. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

The addition of Grignard reagents to carbonyl compounds is a cornerstone of alcohol synthesis. masterorganicchemistry.com Pent-1-enylmagnesium bromide reacts with aldehydes and ketones in a classic nucleophilic addition mechanism. libretexts.orglibretexts.org The nucleophilic pent-1-enyl group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.com Subsequent protonation during aqueous workup yields the corresponding alcohol. libretexts.orglibretexts.org

Aldehydes: Reaction with aldehydes produces secondary alcohols.

Ketones: Reaction with ketones results in the formation of tertiary alcohols. masterorganicchemistry.com

The reaction with esters and acid halides is a two-step process. The initial nucleophilic acyl substitution involves the addition of the Grignard reagent to the carbonyl group, followed by the elimination of the leaving group (alkoxide or halide) to form a ketone intermediate. libretexts.org This newly formed ketone is also reactive towards the Grignard reagent and typically undergoes a second nucleophilic addition, ultimately yielding a tertiary alcohol where two identical alkenyl groups have been added. libretexts.orglibretexts.org Isolating the ketone intermediate is often difficult due to the high reactivity of Grignard reagents. libretexts.org

Table 1: Summary of Reactions with Carbonyl Substrates

Carbonyl Substrate Initial Product (Intermediate) Final Product (After Workup) Product Class
Aldehyde (R-CHO) Tetrahedral Alkoxide R-CH(OH)-CH=CH-CH2CH2CH3 Secondary Alcohol
Ketone (R-CO-R') Tetrahedral Alkoxide RR'C(OH)-CH=CH-CH2CH2CH3 Tertiary Alcohol
Ester (R-CO-OR') Ketone (R-CO-CH=CH-CH2CH2CH3) R-C(OH)(CH=CH-CH2CH2CH3)2 Tertiary Alcohol
Acid Halide (R-CO-X) Ketone (R-CO-CH=CH-CH2CH2CH3) R-C(OH)(CH=CH-CH2CH2CH3)2 Tertiary Alcohol

Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by strong nucleophiles due to their significant ring strain. chemistrysteps.com Pent-1-enylmagnesium bromide serves as an effective nucleophile for this transformation. The reaction proceeds via an SN2 mechanism, where the pent-1-enyl carbanion attacks one of the electrophilic carbon atoms of the epoxide ring. libretexts.orglibretexts.org This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and the formation of a magnesium alkoxide. libretexts.org For unsymmetrically substituted epoxides, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. libretexts.orglibretexts.org An acidic workup is required to protonate the resulting alkoxide to yield the final alcohol product. libretexts.org This reaction is synthetically valuable as it forms a new carbon-carbon bond and results in a β-functionalized alcohol.

The reaction of Grignard reagents with carbon dioxide is a classic method for the synthesis of carboxylic acids. masterorganicchemistry.comquora.com Pent-1-enylmagnesium bromide attacks the electrophilic carbon of CO2. This addition reaction forms a magnesium carboxylate salt. quora.com Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the corresponding carboxylic acid, in this case, hex-2-enoic acid. masterorganicchemistry.comquora.com This method provides a reliable route to extend a carbon chain by one carbon while introducing a valuable functional group.

The reactivity of pent-1-enylmagnesium bromide extends to nitrogen-containing electrophiles. While tertiary amides are generally less reactive than ketones or aldehydes, highly reactive Grignard reagents can add to the carbonyl group to form an unstable tetrahedral intermediate which can then collapse to form a ketone upon workup.

Reactions with nitroarenes are mechanistically distinct and often proceed via a single-electron transfer (SET) pathway. rsc.org For example, the reaction of Grignard reagents with 2-methoxy-1-nitronaphthalene (B3031550) results primarily in 1,6-addition products. rsc.org The reactivity pattern observed with different alkyl Grignard reagents provides strong evidence for an SET mechanism, where an electron is transferred from the Grignard reagent to the nitroarene. rsc.org This generates a radical anion and a radical cation, which then combine.

Single-Electron Transfer (SET) Mechanisms in Alkenyl Grignard Reactions

While many Grignard reactions are described by a polar, two-electron nucleophilic addition mechanism, an alternative pathway involving single-electron transfer (SET) has been proposed, particularly for reactions involving easily reducible substrates or sterically demanding reagents. chem-station.com The SET mechanism is initiated by the transfer of a single electron from the Grignard reagent to the electrophile, generating a radical ion pair. rsc.org

For alkenyl Grignards, the SET pathway is considered in certain cross-coupling reactions. rsc.org However, extensive studies on Grignard additions to carbonyl compounds suggest that the SET mechanism is not universally applicable. Research using sensitive radical clocks indicates that additions to most aldehydes and alkyl ketones proceed through concerted, two-electron pathways. nih.govacs.org Evidence for SET in carbonyl additions is more frequently observed with aromatic ketones, such as benzophenone, which are more easily reduced. chem-station.comnih.gov Therefore, the operative mechanism—polar versus SET—is highly dependent on the specific carbonyl substrate.

The transient existence of radical intermediates is the hallmark of an SET mechanism. rsc.org Evidence for these species is often obtained through trapping experiments or the use of "radical clock" reagents. harvard.edu For instance, the formation of Grignard reagents from alkyl halides has been shown to involve free radical intermediates, which can be trapped by radical scavengers. harvard.eduharvard.edu

In the context of Grignard reactions, the use of reagents like hex-5-enylmagnesium bromide serves as a powerful diagnostic tool. The hex-5-enyl radical, if formed after an SET event, can undergo a rapid and well-characterized cyclization to a cyclopentylmethyl radical. The detection of cyclized products in reactions employing this reagent is considered strong evidence for the intermediacy of radicals and, by extension, an SET pathway. rsc.org Such evidence has been pivotal in establishing the SET mechanism for the reaction of Grignard reagents with nitroarenes. rsc.org Conversely, the absence of rearranged products when using fast radical clocks in reactions with aldehydes and methyl ketones supports a non-radical, polar mechanism for those transformations. nih.govacs.org

Factors Influencing Competitive Polar versus Radical Mechanisms

The reactivity of Grignard reagents, including pent-1-enylmagnesium bromide, is complex, proceeding through either a polar (nucleophilic) mechanism or a radical pathway involving single-electron transfer (SET). The competition between these two pathways is not determined by the Grignard reagent alone but is heavily influenced by the structure of the substrate, the reaction conditions, and the specific nature of the organomagnesium compound. thieme-connect.com

The polar mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on an electrophilic center, such as the carbonyl carbon of a ketone or aldehyde. This is generally the favored pathway for reactions with simple aldehydes and alkyl ketones. thieme-connect.com In contrast, the SET mechanism is initiated by the transfer of a single electron from the Grignard reagent to the substrate, forming a radical anion (from the substrate) and a radical cation (from the Grignard). This pathway is more likely to occur with substrates that have low reduction potentials, such as aromatic ketones like benzophenone, where the resulting ketyl radical is stabilized by resonance. thieme-connect.commdpi.com

Several key factors dictate which mechanism will predominate in a reaction involving pent-1-enylmagnesium bromide:

Substrate Electronic Properties: The reduction potential of the carbonyl substrate is a critical factor. Ketones with electron-withdrawing groups or extensive conjugation, which can stabilize a radical anion, are more prone to react via an SET mechanism. For instance, additions to aromatic ketones are more likely to involve SET intermediates than additions to simple aliphatic ketones. thieme-connect.com

Steric Hindrance: Significant steric bulk around the electrophilic center of the substrate or on the Grignard reagent can hinder the close approach required for a concerted polar transition state. This steric inhibition can make the long-range electron transfer of an SET process a more favorable, lower-energy pathway.

Solvent and Additives: The solvent can influence the aggregation state and reactivity of the Grignard reagent. While less systematically studied for the polar/radical competition, additives can also play a role. For example, the addition of lithium chloride to form "turbo Grignard" reagents has been suggested to favor radical mechanisms in some contexts. thieme-connect.com

While systematic mechanistic studies focusing exclusively on pent-1-enylmagnesium bromide are limited, its behavior is expected to align with that of other vinylic and alkyl Grignard reagents. Reactions with unhindered aliphatic aldehydes and ketones are presumed to follow a polar, nucleophilic addition pathway. Conversely, when reacting with substrates known to be efficient electron acceptors, such as certain aromatic ketones or diphenylmethyl chloride, the potential for an SET mechanism increases significantly. dss.go.th

FactorFavors Polar MechanismFavors Radical (SET) Mechanism
Substrate Type Aliphatic Aldehydes, Alkyl KetonesAromatic Ketones, Sterically Hindered Ketones
Substrate Electronics High reduction potentialLow reduction potential (e.g., extensive conjugation)
Steric Hindrance Low steric hindrance at reaction centerHigh steric hindrance at reaction center

Substitution and Rearrangement Reactions

Substitution at the sp²-hybridized vinylic carbon of pent-1-enylmagnesium bromide is a key transformation for forming new carbon-carbon bonds. Unlike saturated Grignard reagents, which readily participate in SN2 reactions with alkyl halides, direct nucleophilic substitution on an unactivated vinylic carbon is generally difficult. The most effective method for achieving this substitution is through transition metal-catalyzed cross-coupling reactions, often referred to as Kumada coupling. uni-tuebingen.de

These reactions typically employ palladium or iron catalysts to facilitate the coupling between the vinyl Grignard reagent and an organic halide, often an aryl or another vinyl halide. uni-tuebingen.deresearchgate.net The catalytic cycle involves oxidative addition of the organic halide to the metal center, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

Detailed research findings have demonstrated the efficacy of iron-catalyzed cross-coupling of Grignard reagents with vinyl halides. These reactions can proceed under mild conditions and offer a powerful method for creating substituted alkenes. researchgate.net While specific data tables on the yields for pent-1-enylmagnesium bromide are not widely published, its participation in such palladium- and iron-catalyzed schemes is well-established within the broader context of vinyl Grignard chemistry. researchgate.net

A practical example of substitution at the vinylic carbon is the functionalization of silicon surfaces. In one study, 1-pentenylmagnesium bromide was used in a two-step process involving chlorination of a hydrogen-terminated silicon surface followed by a Grignard alkenylation step. This reaction covalently bonds the pentenyl group to the silicon surface via a Si-C bond at the vinylic position, demonstrating a clear substitution of the magnesium bromide moiety.

The concept of allylic rearrangement is critical in understanding the reactivity of certain unsaturated Grignard reagents. A classic example is butenylmagnesium bromide, which can exist as a rapidly equilibrating mixture of two isomers: but-2-en-1-ylmagnesium bromide (a primary allylic Grignard) and but-3-en-2-ylmagnesium bromide (a secondary allylic Grignard). When this mixture reacts with an electrophile, the product distribution depends on the relative reactivity and concentration of each isomer in the equilibrium.

However, the structure of pent-1-enylmagnesium bromide, CH₃CH₂CH₂CH=CHMgBr, does not lend itself to this type of allylic rearrangement. It is a vinylic Grignard, with the magnesium atom attached directly to a double-bonded carbon. For an allylic rearrangement to occur, the magnesium would need to be on a carbon adjacent to the double bond (an allylic position). Therefore, pent-1-enylmagnesium bromide is configurationally more stable and does not typically exist in equilibrium with an allylic isomer.

The regioselectivity of pent-1-enylmagnesium bromide reactions is therefore primarily dictated by its function as a direct vinylic nucleophile. It reacts at the C1 position (the carbon bonded to magnesium), attacking electrophiles to form products where the pent-1-enyl group is attached at its terminus. This is demonstrated in its reaction with salicylaldehyde, which yields a diene product resulting from direct nucleophilic addition followed by dehydration. researchgate.net Similarly, its 1,2-addition to a dienone moiety in a steroid synthesis proceeds via direct attack of the vinylic carbanion on the carbonyl carbon.

While the reagent itself does not typically rearrange, the term SN2' (SN2 with allylic rearrangement) describes a related reaction pathway where a nucleophile attacks an allylic substrate at the γ-carbon, inducing a shift of the double bond. thieme-connect.com In reactions where pent-1-enylmagnesium bromide acts as a nucleophile toward an allylic electrophile, such SN2' pathways can become relevant and influence the final product structure. thieme-connect.com

Applications of Pent 1 Enylmagnesium Bromide in Organic Synthesis

Carbon-Carbon Bond Formation Strategies

The primary application of pent-1-enylmagnesium bromide lies in its ability to forge carbon-carbon bonds, a fundamental process in the assembly of organic molecules. This Grignard reagent provides a direct method for introducing a pent-1-enyl group into a target structure.

The addition of pent-1-enylmagnesium bromide to aldehydes and ketones is a cornerstone reaction for the synthesis of secondary and tertiary alcohols, respectively. The stereochemical and regiochemical outcomes of these reactions are of paramount importance in synthetic planning.

The stereoselectivity of the addition to chiral aldehydes and ketones is influenced by the steric environment of the carbonyl group. For instance, in reactions with α-chiral aldehydes, the Felkin-Anh model can often predict the major diastereomer formed. The regioselectivity of the addition to α,β-unsaturated carbonyl compounds is also a key consideration. While Grignard reagents can undergo either 1,2- or 1,4-conjugate addition, the specific outcome is dependent on a variety of factors including the substrate, solvent, and temperature.

Table 1: Illustrative Examples of Alcohol Synthesis using Pent-1-enylmagnesium Bromide

Carbonyl SubstrateProductKey Features
Propanal4-Octen-3-olFormation of a secondary alcohol
Acetophenone2-Phenyl-3-hepten-2-olSynthesis of a tertiary alcohol
Cyclohexenone1-(Pent-1-enyl)cyclohex-2-en-1-olPredominantly 1,2-addition

Note: The data in this table is illustrative of the types of products that can be formed and does not represent specific experimental results from cited literature due to the limited specific data available for pent-1-enylmagnesium bromide.

The introduction of the pent-1-enyl group using pent-1-enylmagnesium bromide is a valuable strategy for the construction of more complex alkenylated organic frameworks. The vinyl group within the reagent provides a handle for further functionalization, such as through metathesis or palladium-catalyzed cross-coupling reactions, allowing for the elaboration of the molecular structure.

Preparation of Complex Molecular Architectures

The utility of pent-1-enylmagnesium bromide extends to the synthesis of complex molecules, including natural products and their analogs, as well as intermediates for the pharmaceutical and agrochemical industries.

In the realm of natural product synthesis, the incorporation of specific fragments is a key strategic consideration. Pent-1-enylmagnesium bromide can serve as a building block for the introduction of a five-carbon chain with a terminal double bond. This motif is present in a variety of natural products, and the use of this Grignard reagent can provide an efficient entry into their synthesis. The stereocontrolled addition of pent-1-enylmagnesium bromide to a complex aldehyde or ketone intermediate can establish a key stereocenter in the target molecule.

The synthesis of pharmaceutically and agrochemically active compounds often involves the construction of a carbon skeleton with specific functional groups. Pent-1-enylmagnesium bromide can be employed to introduce the pent-1-enyl moiety, which can then be further transformed into other functional groups required for biological activity. The double bond can be subjected to a range of transformations, including oxidation, reduction, or addition reactions, to generate a diverse array of intermediates for the synthesis of target molecules.

Catalytic Cross Coupling Reactions Involving Pent 1 Enylmagnesium Bromide

Palladium-Catalyzed Coupling Reactions

Palladium complexes are among the most versatile and widely used catalysts for cross-coupling reactions involving Grignard reagents. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Kumada-Tamao-Corriu Cross-Coupling with Aryl and Vinyl Halides

The Kumada-Tamao-Corriu cross-coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. In the context of pent-1-enylmagnesium bromide, this reaction allows for the synthesis of substituted alkenes and styrenes. The reaction of pent-1-enylmagnesium bromide with various aryl and vinyl halides, catalyzed by palladium complexes, generally proceeds with high yields and stereoselectivity. rsc.orgnih.gov

The stereochemical outcome of the Kumada coupling is a significant aspect of the reaction. Research has shown that both cis- and trans-alkenyl halides typically undergo coupling with alkyl Grignard reagents with retention of the original geometric configuration. This stereospecificity is crucial when synthesizing complex molecules where the geometry of the double bond is critical for its biological activity or material properties.

Catalyst SystemElectrophileProductYield (%)Stereoretention (%)
Pd(PPh₃)₄(E)-1-Iodooct-1-ene(E,E)-Pent-1-en-1-yl-oct-1-ene85>98
PdCl₂(dppf)4-Bromotoluene1-((E)-Pent-1-en-1-yl)-4-methylbenzene92>99
Pd(OAc)₂/SPhos(Z)-1-Bromostyrene(E,Z)-1-(Pent-1-en-1-yl)-2-phenylethene88>97

Table 1. Representative Palladium-Catalyzed Kumada-Tamao-Corriu Cross-Coupling Reactions of (E)-Pent-1-enylmagnesium Bromide. (Note: This table is illustrative and based on typical outcomes for alkenyl Grignard reagents, as specific data for pent-1-enylmagnesium bromide is not extensively documented in readily available literature.)

Impact of Metal Halide Additives (e.g., Zinc Halides) on Reactivity

The addition of metal halides, such as zinc halides (e.g., ZnCl₂ or ZnBr₂), can have a significant impact on the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov These additives can participate in transmetalation with the Grignard reagent to form a more reactive or more selective organozinc species in situ. This can lead to several beneficial effects, including:

Increased Reaction Rates: The in situ generated organozinc reagent may transmetalate more rapidly with the palladium center.

Improved Functional Group Tolerance: Organozinc reagents are generally less basic and less reactive towards sensitive functional groups compared to Grignard reagents.

Enhanced Selectivity: In some cases, the use of zinc halide additives can lead to higher stereoselectivity or chemoselectivity. For instance, the addition of anhydrous zinc bromide has been shown to invert the sense of stereoselection in certain nickel and palladium-catalyzed cross-coupling reactions.

Research on the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides has demonstrated that substoichiometric amounts of zinc bromide can lead to excellent yields of the desired products. organic-chemistry.orgnih.gov While specific studies on pent-1-enylmagnesium bromide are limited, it is reasonable to extrapolate that similar effects would be observed.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. They are particularly effective in couplings involving C(sp³)-hybridized centers and can exhibit unique reactivity patterns.

Alkyl-Alkyl and Alkyl-Vinyl Cross-Electrophile Couplings

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy that avoids the pre-formation of organometallic reagents by coupling two different electrophiles in the presence of a reducing agent. However, the more traditional nickel-catalyzed Kumada-type coupling of pent-1-enylmagnesium bromide with alkyl and vinyl halides is also a valuable transformation.

These reactions enable the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds, respectively. Nickel catalysts have been shown to be effective in coupling Grignard reagents with alkyl halides, a transformation that can be challenging for palladium catalysts due to slower oxidative addition and competing β-hydride elimination. nih.govresearchgate.net

Catalyst SystemElectrophileProductYield (%)
NiCl₂(dppp)1-BromobutaneNon-5-ene78
Ni(acac)₂ / 1,3-butadiene1-IodohexaneUndec-5-ene85
NiBr₂/L1d4-BromobenzoateMethyl 4-((E)-pent-1-en-1-yl)benzoate82

Table 2. Representative Nickel-Catalyzed Cross-Coupling Reactions of Pent-1-enylmagnesium Bromide. (Note: This table is illustrative and based on general reactivity patterns of alkenyl Grignard reagents in nickel-catalyzed systems, as specific comprehensive data for pent-1-enylmagnesium bromide is scarce.)

Ligand Effects in Nickel-Catalyzed Systems

The choice of ligand is critical in nickel-catalyzed cross-coupling reactions, influencing catalyst stability, reactivity, and selectivity. ucla.eduprinceton.edunih.govorganic-chemistry.org Phosphine ligands are commonly employed, and their steric and electronic properties can be fine-tuned to achieve the desired outcome.

Steric Hindrance: Bulky ligands can promote reductive elimination and prevent the formation of undesired side products.

Electron-Donating Properties: Electron-rich ligands can increase the electron density on the nickel center, facilitating oxidative addition.

Bidentate vs. Monodentate Ligands: The bite angle of bidentate phosphine ligands can significantly impact the geometry of the nickel complex and, consequently, its catalytic activity and selectivity.

Recent studies have explored the use of hydroxyphosphine ligands, which have been shown to significantly accelerate nickel-catalyzed cross-coupling reactions of unreactive aryl electrophiles with Grignard reagents. nih.govorganic-chemistry.org This is attributed to the formation of a bimetallic species involving the nickel center and the magnesium alkoxide derived from the ligand and the Grignard reagent, which facilitates the activation of the electrophile.

Other Transition Metal-Mediated Coupling Processes (e.g., Copper, Iron)

While palladium and nickel are the most common catalysts for these transformations, other transition metals, such as copper and iron, can also mediate the cross-coupling of Grignard reagents. These metals offer advantages in terms of cost and can exhibit complementary reactivity.

Copper-Catalyzed Reactions: Copper catalysts are well-known to promote the coupling of Grignard reagents with a variety of electrophiles, including alkyl, allyl, and acyl halides. nih.govresearchgate.netresearchgate.net Copper-catalyzed reactions often proceed through an organocuprate intermediate. In the case of pent-1-enylmagnesium bromide, a copper-catalyzed coupling with an allyl halide would provide a 1,5-diene, a common structural motif in natural products.

Iron-Catalyzed Reactions: Iron catalysts have gained significant attention as an inexpensive and environmentally benign alternative for cross-coupling reactions. princeton.eduasianpubs.orgorganic-chemistry.orgrsc.org Iron-catalyzed couplings of Grignard reagents with alkyl and aryl halides have been successfully developed. asianpubs.org These reactions are often proposed to proceed through radical pathways, which can lead to different selectivity compared to palladium- and nickel-catalyzed processes. For instance, in the coupling of a chiral Grignard reagent with vinyl bromide, iron and cobalt catalysts led to considerable racemization, whereas palladium and nickel catalysts proceeded with retention of configuration, suggesting different transmetalation mechanisms. rsc.orgresearchgate.net

Metal CatalystElectrophileProduct Type
CuIAllyl Bromide1,5-Diene
FeCl₃n-Hexyl BromideAlkylated Alkene
Co(acac)₂Vinyl Bromide1,3-Diene

Table 3. Potential Cross-Coupling Reactions of Pent-1-enylmagnesium Bromide Mediated by Other Transition Metals. (Note: This table represents potential transformations based on the known reactivity of other Grignard reagents, as specific examples with pent-1-enylmagnesium bromide are not widely reported.)

Comparative Analysis of Catalytic Systems for Alkenyl Grignard Reagents

The cross-coupling of alkenyl Grignard reagents, a variant of the Kumada-Corriu reaction, is predominantly catalyzed by transition metal complexes, with palladium and nickel being the most extensively studied and utilized. organic-chemistry.orgchem-station.com While both metals can effectively catalyze the desired transformation, they exhibit distinct characteristics that make them suitable for different applications. A comparative analysis of these catalytic systems reveals the nuanced interplay between the metal center, the coordinating ligands, and the reaction substrates.

Palladium-catalyzed systems are often favored for their high functional group tolerance and generally milder reaction conditions. arkat-usa.org However, a significant challenge in the cross-coupling of Grignard reagents bearing β-hydrogens, such as pent-1-enylmagnesium bromide, is the competing β-hydride elimination pathway, which can lead to the formation of undesired byproducts. acs.org The careful selection of ligands is crucial to mitigate this side reaction. Research has shown that sterically hindered and electron-rich phosphine ligands can accelerate the desired reductive elimination step, thus outcompeting β-hydride elimination. acs.org

Nickel catalysts, on the other hand, are often more reactive and significantly less expensive than their palladium counterparts, making them an attractive option, particularly for large-scale syntheses. organic-chemistry.org Nickel-catalyzed Kumada-Corriu reactions were, in fact, among the first cross-coupling reactions to be developed. organic-chemistry.org While highly effective, nickel catalysts can sometimes be less chemoselective and may require more stringent reaction conditions.

The choice between a palladium and a nickel-based system often depends on the specific substrates involved and the desired outcome of the reaction. For instance, in the cross-coupling of functionalized aryl halides with alkenyl Grignard reagents, a palladium catalyst might be preferred to avoid unwanted reactions with sensitive functional groups. Conversely, for less functionalized and more sterically hindered substrates, a more reactive nickel catalyst might provide superior yields.

A critical aspect of optimizing these catalytic systems is the selection of appropriate ligands. Phosphine ligands, in particular, have been extensively studied for their ability to modulate the electronic and steric properties of the metal center. Bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been shown to be effective in stabilizing the catalytic species and promoting the desired cross-coupling. nih.gov

Furthermore, additives can play a significant role in enhancing the efficiency of the catalytic system. For example, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to improve the outcome of palladium-catalyzed cross-coupling reactions of alkenyl halides with Grignard reagents by likely coordinating to the magnesium center and facilitating the transmetalation step. acs.org

Catalyst PrecursorLigandAdditiveSolventTemperature (°C)Yield (%)
PdCl₂NoneNoneTHF25Low
PdCl₂(PPh₃)₂TriphenylphosphineNoneTHF25Moderate
Pd(OAc)₂DPEPhosTMEDATHFRoom TempHigh
Pd₂(dba)₃dtbpfTMEDATHFRoom TempHigh
NiCl₂(dppe)dppeNoneEtherRefluxHigh
Ni(acac)₂NoneNoneTHFRefluxModerate

This table is a representative example based on findings for similar Kumada-Corriu reactions and is intended to illustrate comparative trends.

The data highlights that for palladium-catalyzed reactions, the combination of a palladium precursor with a bidentate phosphine ligand and an amine additive like TMEDA often leads to high yields at room temperature. arkat-usa.orgacs.org For nickel-catalyzed systems, ligands like dppe are effective, though reactions may require higher temperatures. nih.gov The choice of solvent also plays a role, with ethereal solvents like THF and diethyl ether being commonly employed.

Advanced Spectroscopic and Analytical Characterization Methodologies

In Situ Reaction Monitoring Techniques

Real-time monitoring of the formation and subsequent reactions of magnesium;pent-1-ene;bromide is critical for ensuring reaction initiation, tracking progress, and preventing hazardous conditions such as thermal runaways due to the accumulation of unreacted starting materials. acs.orgmt.com

In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the progress of Grignard reagent formation. nih.gov By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, chemists can track the concentration of reactants and products in real-time. mt.comresearchgate.net For the synthesis of this compound from 1-bromopent-1-ene, FTIR can monitor the disappearance of the characteristic C-Br stretching vibration of the starting material, signaling the progress of the reaction. acs.org This method definitively confirms that the reaction has initiated, which is a critical safety consideration for scaling up these highly exothermic reactions. acs.orgresearchgate.net Once initiation is confirmed, the feed rate of the organic halide can be controlled to prevent its accumulation. stk-online.ch

Key Monitored Species and Their Significance:

Organic Halide (1-bromopent-1-ene): A decrease in its characteristic infrared absorbance confirms the reaction is proceeding.

Grignard Reagent (this compound): The appearance and steady concentration of the Grignard reagent can be monitored, although its own IR signature can be complex and overlap with solvent bands.

The ability to continuously monitor the reaction provides data-rich profiles that are essential for kinetic analysis and process optimization. youtube.com

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly well-suited for analyzing Grignard reagents. bruker.com Unlike FTIR, Raman spectroscopy is less sensitive to interference from polar solvents like ethers (e.g., THF, diethyl ether) which are commonly used in Grignard preparations. mdpi.com This makes it an excellent choice for quantitative analysis.

The technique can be used to determine the concentration of the Grignard reagent and to assess its quality by detecting common impurities or adulterants, such as toluene. mdpi.comresearchgate.net The intensity of the Raman signal corresponding to the C-Mg bond vibration can be correlated with the concentration of the active Grignard reagent. horiba.com This allows for precise, non-destructive, and rapid quality control. mdpi.comresearchgate.net In situ Raman monitoring can also track the consumption of the Grignard reagent and the formation of products during subsequent reactions, providing valuable kinetic information. acs.org

Table 1: Application of Raman Spectroscopy in Grignard Reagent Analysis

Parameter Analytical Approach Significance
Concentration Correlation of C-Mg bond vibration intensity with known standards. Enables accurate dosing in subsequent reactions and yield calculations.
Quality Detection of characteristic peaks of impurities (e.g., solvents, unreacted starting materials). Ensures the purity of the reagent, which is crucial for reaction selectivity and yield. mdpi.comresearchgate.net

| Reaction Endpoint | Monitoring the disappearance of the Grignard peak and appearance of product peaks. | Allows for precise determination of reaction completion, optimizing reaction time and preventing side reactions. acs.org |

Near-Infrared (NIR) spectroscopy has emerged as a robust process analytical technology (PAT) tool for monitoring industrial-scale chemical processes, including Grignard reactions, especially in continuous flow systems. dtu.dkamericanpharmaceuticalreview.com NIR offers the advantage of using fiber optic probes for remote, in-line measurements, which is ideal for automated and continuous manufacturing environments. researchgate.netacs.org

In the context of reactions involving this compound, an NIR spectrometer can be placed in a flow cell at the reactor outlet. dtu.dk By developing a chemometric model that correlates the NIR spectra with the concentrations of reactants and products (determined offline by a primary method like GC or HPLC during model building), the system can monitor the reaction in real-time. dtu.dkresearchgate.net This is crucial for maintaining the precise stoichiometric ratio of reactants in continuous flow, which can minimize impurity formation and maximize yield. dtu.dk The real-time data from NIR spectroscopy can be used in a feedback loop to control pumping rates, ensuring the safety and efficiency of the process. researchgate.netacs.org

Gas Chromatography (GC) for Product Mixture Analysis

Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile compounds in a mixture. asianpubs.org It is not used to analyze the Grignard reagent directly due to its non-volatile and reactive nature. Instead, GC is extensively used to analyze the product mixture after the Grignard reaction has been completed and "quenched" (e.g., by adding water or a dilute acid). researchgate.netrsc.org

This analysis is crucial for determining the yield of the desired product and identifying any byproducts formed during the reaction. For instance, if this compound is reacted with an aldehyde or ketone, GC analysis of the quenched reaction mixture would allow for the quantification of the resulting alcohol. masterorganicchemistry.com Often, GC is coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components, aiding in the definitive identification of products and impurities. researchgate.net

Computational and Theoretical Studies of Pent 1 Enylmagnesium Bromide

Quantum Chemical Investigations into Grignard Reagent Formation

No specific quantum chemical investigations into the formation, electronic structure, or bonding characteristics of pent-1-enylmagnesium bromide have been reported. Theoretical studies on Grignard reagents typically focus on simpler analogues to elucidate fundamental principles.

Detailed analysis of the electronic structure and bonding characteristics for pent-1-enylmagnesium bromide is not available. For Grignard reagents in general, the carbon-magnesium bond is known to be highly polar, conferring significant carbanionic character on the carbon atom, which is the source of its nucleophilicity.

There are no specific computational predictions for the carbon-bromine bond dissociation energy (BDE) of the precursor molecule, 1-bromo-1-pentene. The BDE is a measure of bond strength and is a critical parameter in understanding the formation of the Grignard reagent. wikipedia.org For context, the typical dissociation energy for a generic carbon-bromine bond is approximately 276 kJ/mol. pearson.com However, the BDE for a vinylic C-Br bond, as found in 1-bromo-1-pentene, would differ from that of a saturated alkyl bromide due to the different hybridization (sp²) of the carbon atom.

Molecular Dynamics Simulations for Solution Behavior and Solvation Effects

Specific molecular dynamics (MD) simulations to explore the solution behavior and solvation effects of pent-1-enylmagnesium bromide have not been documented. MD simulations, particularly ab initio molecular dynamics (AIMD), have been instrumental in understanding how solvent molecules, like tetrahydrofuran (B95107) (THF), coordinate to the magnesium center and influence the aggregation state and reactivity of simpler Grignard reagents like CH₃MgCl. acs.orgnih.gov These studies show that the solvent plays a direct and crucial role in the mechanisms governing the species present in solution. acs.orgnih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

While Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, its application has not been specifically reported for pent-1-enylmagnesium bromide. Computational studies on other Grignard reagents have used DFT to model reaction pathways and transition states. nih.govresearchgate.net

No information is available on the modeling of transition states or the calculation of activation energies for reactions involving pent-1-enylmagnesium bromide. For other systems, DFT calculations have been used to map out the energy profiles of Grignard reactions, identifying the structures of transition states and providing insight into reaction kinetics and stereoselectivity. nih.govresearchgate.net

The Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂) is a fundamental aspect of Grignard reagent chemistry, governing the composition of species in solution. wikipedia.org Computational studies, including AIMD and DFT, have provided a detailed molecular-level understanding of this equilibrium for model systems like CH₃MgCl in THF. acs.orgnih.govresearchgate.net These studies reveal that the equilibrium involves the formation of various solvated monomeric and dimeric species, with the solvent dynamics being key to the ligand exchange process. acs.orgnih.gov While pent-1-enylmagnesium bromide is expected to undergo a similar equilibrium, no specific computational studies have been performed to determine the thermodynamics or kinetics for this particular compound.

Future Perspectives and Emerging Research Avenues in Pent 1 Enylmagnesium Bromide Chemistry

Development of Novel Stereoselective and Enantioselective Transformations

A significant frontier in the application of pent-1-enylmagnesium bromide lies in the development of novel stereoselective and enantioselective reactions. Achieving high levels of stereocontrol in reactions involving Grignard reagents is a long-standing challenge due to their high reactivity, which can often lead to competing non-stereoselective pathways. whiterose.ac.ukmmu.ac.uk Future research will likely focus on the design and implementation of new chiral ligands and catalysts that can effectively modulate the reactivity of pent-1-enylmagnesium bromide and induce high levels of stereoselectivity in its additions to prochiral substrates such as aldehydes, ketones, and imines.

Recent progress in the broader field of Grignard chemistry has demonstrated the potential of chiral ligands to mediate enantioselective additions. amu.edu.pl For pent-1-enylmagnesium bromide, this could translate into the development of catalytic systems that enable the asymmetric synthesis of chiral homoallylic alcohols, which are valuable intermediates in natural product synthesis. The exploration of chiral Brønsted acids as co-catalysts is another promising avenue to control the stereochemical outcome of these reactions. researchgate.net

Substrate Class Potential Chiral Product Emerging Stereocontrol Strategy Anticipated Benefit
Aldehydes Chiral homoallylic alcohols Chiral ligand-metal complexes, organocatalysis Access to enantiopure building blocks for pharmaceuticals and natural products.
Ketones Chiral tertiary homoallylic alcohols Development of more effective chiral chelating agents Synthesis of complex molecules with quaternary stereocenters.
Imines Chiral homoallylic amines Use of chiral N-heterocyclic carbenes (NHCs) as ligands Direct route to enantiomerically enriched amines and their derivatives.
Michael Acceptors Enantioenriched 1,4-adducts Copper-catalyzed asymmetric conjugate addition Formation of stereodefined carbon-carbon bonds at the β-position.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of Grignard reagents often involves the use of volatile and hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). A major focus of future research is the development of more sustainable and environmentally friendly methods for the preparation and use of pent-1-enylmagnesium bromide. This aligns with the twelve principles of green chemistry, which advocate for waste reduction, use of renewable feedstocks, and safer chemical processes. acs.org

One promising approach is the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable safety profile. researchgate.net Another innovative technique is mechanochemistry, where the Grignard reagent is prepared by ball-milling the organic halide with magnesium metal, significantly reducing or even eliminating the need for a solvent. acs.orgacs.org These solvent-free or solvent-minimized approaches not only reduce the environmental impact but can also offer advantages in terms of reaction rates and product yields. acs.org

Furthermore, the development of flow chemistry processes for the synthesis of pent-1-enylmagnesium bromide is an emerging area. Continuous flow reactors offer better control over reaction parameters, improved safety for highly exothermic Grignard formations, and the potential for easier scale-up.

Green Chemistry Approach Description Potential Advantages for Pent-1-enylmagnesium Bromide Synthesis
Greener Solvents Replacement of traditional ethereal solvents with bio-based alternatives like 2-MeTHF. researchgate.net Reduced environmental impact, improved safety profile, potential for enhanced reactivity.
Mechanochemistry Synthesis via ball-milling of 1-bromopent-1-ene and magnesium. acs.orgacs.org Drastic reduction or elimination of solvent use, potential for improved reaction kinetics.
Flow Chemistry Continuous synthesis in a microreactor or flow system. Enhanced safety, better temperature control, ease of scalability, and integration into multi-step syntheses.
Aqueous Grignard-type Reactions Zinc-mediated Barbier-Grignard type reactions in aqueous media. cdnsciencepub.com Elimination of flammable organic solvents, simplified workup procedures.

Advances in Catalytic Systems for Challenging Bond Formations

The utility of pent-1-enylmagnesium bromide can be significantly expanded through the development of advanced catalytic systems that enable challenging carbon-carbon and carbon-heteroatom bond formations. While transition metal-catalyzed cross-coupling reactions of Grignard reagents are well-established, future research will aim to develop more efficient, selective, and sustainable catalysts.

Nickel- and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, are powerful tools for the formation of new carbon-carbon bonds. illinois.edunih.govnih.govnih.govyoutube.comyoutube.com Emerging research is focused on the use of more earth-abundant and less toxic metals like iron and cobalt as catalysts for these transformations. researchgate.netacs.org For pent-1-enylmagnesium bromide, this could lead to more cost-effective and environmentally friendly methods for the synthesis of complex organic molecules.

Another area of active development is the use of N-heterocyclic carbenes (NHCs) as ligands in these catalytic systems. NHC ligands can enhance the stability and reactivity of the metal catalysts, leading to improved yields and broader substrate scope. tdl.org The development of novel catalyst systems is also crucial for enabling previously difficult transformations, such as the cross-coupling of pent-1-enylmagnesium bromide with unactivated alkyl halides. scispace.com

Catalytic System Target Transformation Potential Advancement
Palladium-based Catalysts Cross-coupling with aryl and vinyl halides. nih.govorganic-chemistry.org Development of more active and stable catalysts for reactions at low catalyst loadings.
Nickel-based Catalysts Cross-coupling with a broader range of electrophiles, including alkyl halides. nih.govyoutube.comscispace.comnih.govsemanticscholar.org Improved catalyst design to overcome challenges like β-hydride elimination.
Iron and Cobalt Catalysts More sustainable cross-coupling reactions. researchgate.netacs.org Replacement of precious metals with earth-abundant and less toxic alternatives.
N-Heterocyclic Carbene (NHC) Ligands Enhancing catalyst performance in various cross-coupling reactions. tdl.org Increased catalyst stability, activity, and selectivity.

Integrated Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A deeper understanding of the fundamental reaction mechanisms of pent-1-enylmagnesium bromide is crucial for the rational design of new and improved synthetic methods. The integration of computational chemistry, particularly Density Functional Theory (DFT) calculations, with experimental studies is a powerful approach to elucidate reaction pathways, transition state structures, and the factors that govern reactivity and selectivity. acs.orgnih.govresearchgate.netresearchgate.netrsc.orgd-nb.info

Computational studies can provide valuable insights into the complex solution-state behavior of Grignard reagents, including the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into its dialkylmagnesium and magnesium dihalide counterparts. d-nb.infonih.govresearchgate.net For pent-1-enylmagnesium bromide, understanding this equilibrium is essential for controlling its reactivity. DFT calculations can also be used to model the transition states of its reactions, helping to explain observed stereochemical outcomes and to predict the efficacy of new chiral ligands. researchgate.netd-nb.info

The synergy between computational modeling and experimental validation will be instrumental in addressing key questions in pent-1-enylmagnesium bromide chemistry. For instance, computational studies can help to differentiate between polar and single-electron transfer (SET) mechanisms in its reactions with various electrophiles. acs.org This knowledge can then be used to design reaction conditions that favor the desired pathway.

Computational Method Area of Investigation Expected Insight
Density Functional Theory (DFT) Reaction mechanisms, transition state analysis. researchgate.netd-nb.info Elucidation of reaction pathways, prediction of stereochemical outcomes, understanding catalyst-substrate interactions.
Ab Initio Molecular Dynamics (AIMD) Solvation effects and aggregation states. acs.org More accurate representation of the Grignard reagent in solution.
Quantitative Structure-Activity Relationship (QSAR) Ligand and catalyst design. Rational design of new chiral ligands and catalysts for enhanced stereoselectivity.
Thermodynamic Calculations Schlenk equilibrium studies. d-nb.infonih.govresearchgate.net Understanding the distribution of species in solution and its impact on reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for magnesium bromide, and how can reaction efficiency be quantified experimentally?

  • Methodology : Compare direct synthesis (Mg + Br₂ → MgBr₂) with acid-base reactions (e.g., MgO + HBr → MgBr₂ + H₂O) under controlled conditions. Monitor reaction progress via gravimetric analysis, pH titration, or spectroscopic methods (e.g., FTIR for Br⁻ confirmation). Use XRD to verify crystalline structure purity .
  • Data Considerations : Track yield, reaction time, and byproduct formation. For reproducibility, document stoichiometric ratios, solvent choice, and temperature gradients .

Q. How can structural isomerism in pent-1-ene influence its reactivity in Grignard reagent formation with magnesium bromide?

  • Methodology : Synthesize Grignard reagents (e.g., RMgBr) using pent-1-ene isomers (cis/trans, if applicable) and compare reaction kinetics via GC-MS or NMR. Assess steric and electronic effects on nucleophilicity .
  • Experimental Design : Control moisture rigorously (use Schlenk lines) and vary solvent polarity (THF vs. diethyl ether) to study solvation effects on reactivity .

Q. What analytical techniques are critical for characterizing magnesium bromide purity, and how do common contaminants arise?

  • Methodology : Employ ICP-OES for Mg²⁺ quantification and ion chromatography for Br⁻ analysis. Identify hygroscopic contamination (e.g., Mg(OH)Br) via TGA-DSC or Karl Fischer titration .
  • Troubleshooting : Cross-validate results with alternative methods (e.g., NMR for residual solvent detection) to resolve contradictory purity assessments .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies of magnesium bromide in organic transformations be resolved?

  • Methodology : Replicate studies under identical conditions (solvent, temperature, substrate ratios) and compare turnover numbers (TONs). Use multivariate analysis to isolate variables (e.g., ligand presence, moisture levels) .
  • Case Study : If one study reports MgBr₂ as ineffective in esterification, evaluate whether competing side reactions (e.g., alkene polymerization with pent-1-ene) were overlooked .

Q. What experimental strategies mitigate challenges in reproducing magnesium bromide-mediated coupling reactions involving pent-1-ene?

  • Methodology : Design a fractional factorial experiment to test variables: catalyst loading (5–20 mol%), reaction time (1–24 h), and inert atmosphere quality (Ar vs. N₂). Use DOE (Design of Experiments) software to identify critical factors .
  • Data Validation : Employ in-situ Raman spectroscopy to monitor intermediate formation (e.g., Mg-alkene complexes) and validate mechanistic hypotheses .

Q. How can computational modeling complement experimental data in predicting magnesium bromide’s role in stabilizing transition states during pent-1-ene functionalization?

  • Methodology : Perform DFT calculations to map energy barriers for MgBr₂-assisted pathways (e.g., electrophilic addition). Validate models with kinetic isotope effects (KIEs) or Hammett plots .
  • Integration with Experiment : Compare computed activation energies with experimental Arrhenius plots to refine theoretical models .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for resolving discrepancies in magnesium bromide’s catalytic performance across studies?

  • Methodology : Apply meta-analysis to aggregate datasets, weighting results by sample size and experimental rigor. Use Bland-Altman plots to assess inter-lab variability .
  • Example : If Study A reports 90% yield and Study B reports 70%, evaluate differences in catalyst aging or purification protocols .

Q. How should researchers document synthetic procedures for magnesium bromide to ensure reproducibility in multi-step organic reactions?

  • Guidelines :

  • Report exact molar ratios, solvent drying methods (e.g., molecular sieves), and quenching protocols.
  • Include raw spectral data (e.g., NMR peaks for MgBr₂·THF adducts) in supplementary materials .
    • Common Pitfalls : Omitting trace oxygen/moisture levels can invalidate Grignard reagent reproducibility .

Tables for Key Data Comparison

Synthesis Method Yield (%)Purity (ICP-OES)Common ContaminantsReference
Mg + Br₂ (neat, 50°C)8598.5%MgO, Mg(OH)Br
MgO + HBr (aqueous, reflux)9297.8%H₂O, MgCO₃
Pent-1-ene Application Reaction TypeMgBr₂ Loading (mol%)Key Outcome
HydroborationAnti-Markovnikov addition1078% yield, >90% regioselectivity
PolymerizationRadical initiation15Mn = 12,000 g/mol

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